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molecular formula C8H8BrNO2 B1652939 2-Amino-4-bromo-5-methylbenzoic acid CAS No. 1643156-29-9

2-Amino-4-bromo-5-methylbenzoic acid

Cat. No. B1652939
M. Wt: 230.06
InChI Key: HSGUDNZGCRSWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334290B2

Procedure details

A mixture of 2-amino-4-bromo-5-methylbenzonitrile (2.95 g, 14.0 mmol) in a mixture of EtOH (21 mL) and 2 M aqueous NaOH (34.9 mL, 69.9 mmol) was heated at reflux overnight. After cooling to room temperature, the ethanol was removed under reduced pressure, and the aqueous residue was diluted with water. After adjustment of the pH to about 5 with concentrated aqueous HCl, the mixture was stirred for 30 min and the precipitate was collected by filtration and washed with water. The resulting wet solid was dissolved in EtOAc, washed with brine, dried and concentrated to provide 2-amino-4-bromo-5-methylbenzoic acid as a pale yellow solid (2.92 g, 91% yield). Mass spectrum m/z 212, 214 (M+H)+.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[C:7]([CH3:11])=[CH:6]C=1C#N.[OH-:12].[Na+].[CH3:14][CH2:15][OH:16]>>[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[C:7]([CH3:11])=[CH:6][C:14]=1[C:15]([OH:12])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1)Br)C
Step Two
Name
Quantity
34.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After adjustment of the pH to about 5 with concentrated aqueous HCl, the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The resulting wet solid was dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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